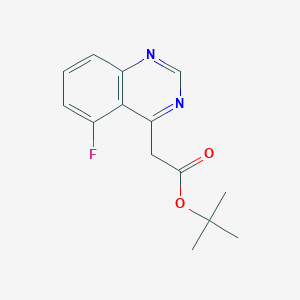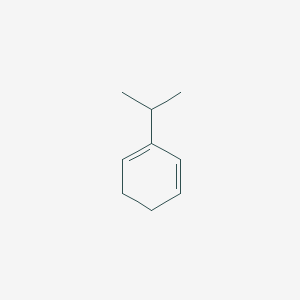
4-Bromobutyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutyl Phosphorodichloridate is an organophosphorus compound that features a bromobutyl group attached to a phosphorodichloridate moiety. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl Phosphorodichloridate typically involves the reaction of 4-bromobutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, as the compound is highly sensitive to water.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that ensure the exclusion of moisture and other contaminants. The process may include multiple purification steps to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and 4-bromobutanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Phosphoric acid derivatives and 4-bromobutanol.
Applications De Recherche Scientifique
4-Bromobutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromobutyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphorodichloridate derivatives. The bromobutyl group acts as a leaving group, facilitating the substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparaison Avec Des Composés Similaires
4-Bromobutyl Triphenylphosphonium Bromide: Similar in structure but contains a triphenylphosphonium group instead of a phosphorodichloridate moiety.
4-Bromobutyl Acetate: Contains an acetate group instead of a phosphorodichloridate moiety.
Uniqueness: 4-Bromobutyl Phosphorodichloridate is unique due to its dual functionality, combining the reactivity of the bromobutyl group with the versatility of the phosphorodichloridate moiety. This makes it a valuable reagent in various synthetic applications, offering a broader range of reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C4H8BrCl2O2P |
|---|---|
Poids moléculaire |
269.89 g/mol |
Nom IUPAC |
1-bromo-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
Clé InChI |
PMDSGJVCFDSPJR-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)


![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)





![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)



